Cas no 1805529-90-1 (6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile
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- インチ: 1S/C9H9F2N3O/c10-9(11)7-8(15)5(1-2-12)3-6(4-13)14-7/h3,9,15H,1,4,13H2
- InChIKey: CRUGCPQRELFJBO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(CC#N)=CC(CN)=N1)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- トポロジー分子極性表面積: 82.9
- 疎水性パラメータ計算基準値(XlogP): -0.3
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029026306-1g |
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805529-90-1 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029026306-250mg |
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805529-90-1 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029026306-500mg |
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile |
1805529-90-1 | 95% | 500mg |
$1,769.25 | 2022-04-01 |
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrileに関する追加情報
6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile: A Comprehensive Overview
The compound 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile (CAS No. 1805529-90-1) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its pyridine ring, which serves as the central framework, with several substituents attached at specific positions. The presence of an aminomethyl group at position 6, a difluoromethyl group at position 2, a hydroxyl group at position 3, and an acetonitrile group at position 4 makes this molecule unique and potentially bioactive.
The synthesis of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile involves a series of carefully designed chemical reactions. Researchers have employed various strategies, including nucleophilic substitution, electrophilic substitution, and coupling reactions, to construct the pyridine ring and introduce the desired substituents. The introduction of the aminomethyl group typically involves alkylation or reductive amination, while the difluoromethyl group is often introduced through fluorination reactions. The hydroxyl group at position 3 is usually retained during the synthesis process, as it plays a critical role in stabilizing the molecule's structure and enhancing its bioactivity.
Recent studies have highlighted the potential of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile in drug discovery. The compound has shown promising results in preclinical models, particularly in its ability to modulate key cellular pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The acetonitrile group at position 4 has been identified as a critical determinant of the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
In addition to its therapeutic potential, 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile has also been explored for its applications in agricultural chemistry. The compound exhibits potent activity against various plant pathogens, making it a potential candidate for the development of novel pesticides and fungicides. Its ability to inhibit key enzymes involved in fungal growth has been extensively studied, with recent research focusing on optimizing its stability under environmental conditions.
The structural complexity of this compound presents both challenges and opportunities for chemists. The presence of multiple functional groups requires precise control during synthesis to ensure high yields and purity. However, this complexity also contributes to the molecule's versatility, allowing it to interact with a wide range of biological targets. Recent advancements in computational chemistry have enabled researchers to model the interactions between 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile and its target proteins with unprecedented accuracy.
From an environmental perspective, the degradation pathways of 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile have been studied to assess its potential impact on ecosystems. Research indicates that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. This finding is particularly relevant for industries considering its use in agricultural or pharmaceutical applications.
In conclusion, 6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile (CAS No. 1805529-90-1) is a multifaceted compound with significant potential across various fields. Its unique structure and functional groups make it an attractive candidate for drug discovery and agricultural applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing both medicinal and agricultural sciences.
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